6-Bromo-2-iodo-3-methoxypyridine
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Overview
Description
6-Bromo-2-iodo-3-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to start with a pyridine derivative and introduce the methoxy group at the 3-position, followed by bromination at the 6-position and iodination at the 2-position . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and the reactions are typically carried out under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 6-Bromo-2-iodo-3-methoxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with another aryl or vinyl group .
Scientific Research Applications
6-Bromo-2-iodo-3-methoxypyridine has a wide range of applications in scientific research, including:
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-3-methoxypyridine depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating the formation of new bonds. The methoxy group can also participate in various reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-iodo-3-methoxypyridine: Similar structure but different positioning of the functional groups.
2-Bromo-4-iodo-3-methoxypyridine: Another isomer with different functional group positions.
5-Bromo-2-iodo-3-methoxypyridine: Similar compound with bromine and iodine at different positions.
Uniqueness
6-Bromo-2-iodo-3-methoxypyridine is unique due to its specific arrangement of bromine, iodine, and methoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo a wide range of reactions and form diverse products further enhances its utility in scientific research and industrial processes .
Properties
IUPAC Name |
6-bromo-2-iodo-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFHZFLCMOCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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